

In Vitro Assay Protocols for Determining Lumateperone Tosylate Activity

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Compound of Interest

Compound Name: Lumateperone Tosylate

Cat. No.: B608684

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Introduction

Lumateperone, as the tosylate salt, is an atypical antipsychotic approved for the treatment of schizophrenia and bipolar depression.[1] Its unique pharmacological profile is characterized by a combination of activities at serotonin, dopamine, and glutamate receptors.[2] Lumateperone is a potent serotonin 5-HT_{2A} receptor antagonist, a presynaptic partial agonist and postsynaptic antagonist at dopamine D₂ receptors, and a modulator of glutamatergic neurotransmission through a dopamine D₁ receptor-dependent mechanism.[3][4][5] It also inhibits the serotonin transporter (SERT).[3][5] This complex mechanism of action is thought to contribute to its efficacy and favorable side-effect profile, particularly the low incidence of extrapyramidal symptoms.[6]

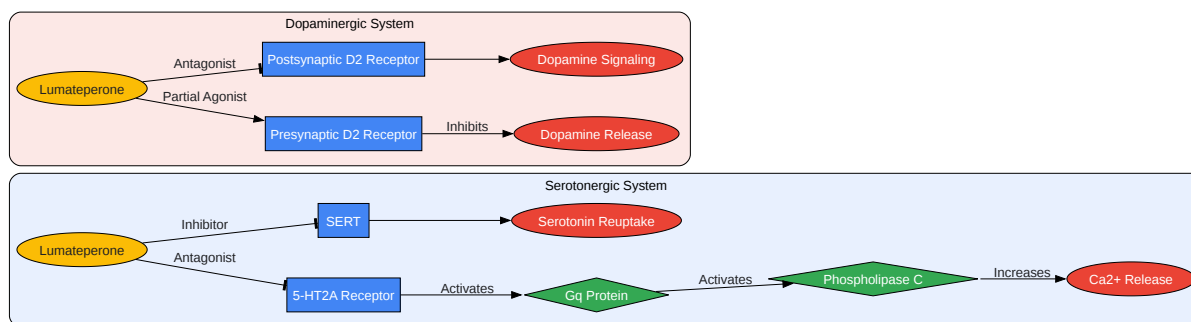
These application notes provide detailed protocols for in vitro assays to characterize the binding and functional activity of **lumateperone tosylate** at its key molecular targets. The protocols are intended for researchers, scientists, and drug development professionals.

Data Summary

The following table summarizes the in vitro binding affinities (K_i) of lumateperone for its primary targets and selected off-target receptors.

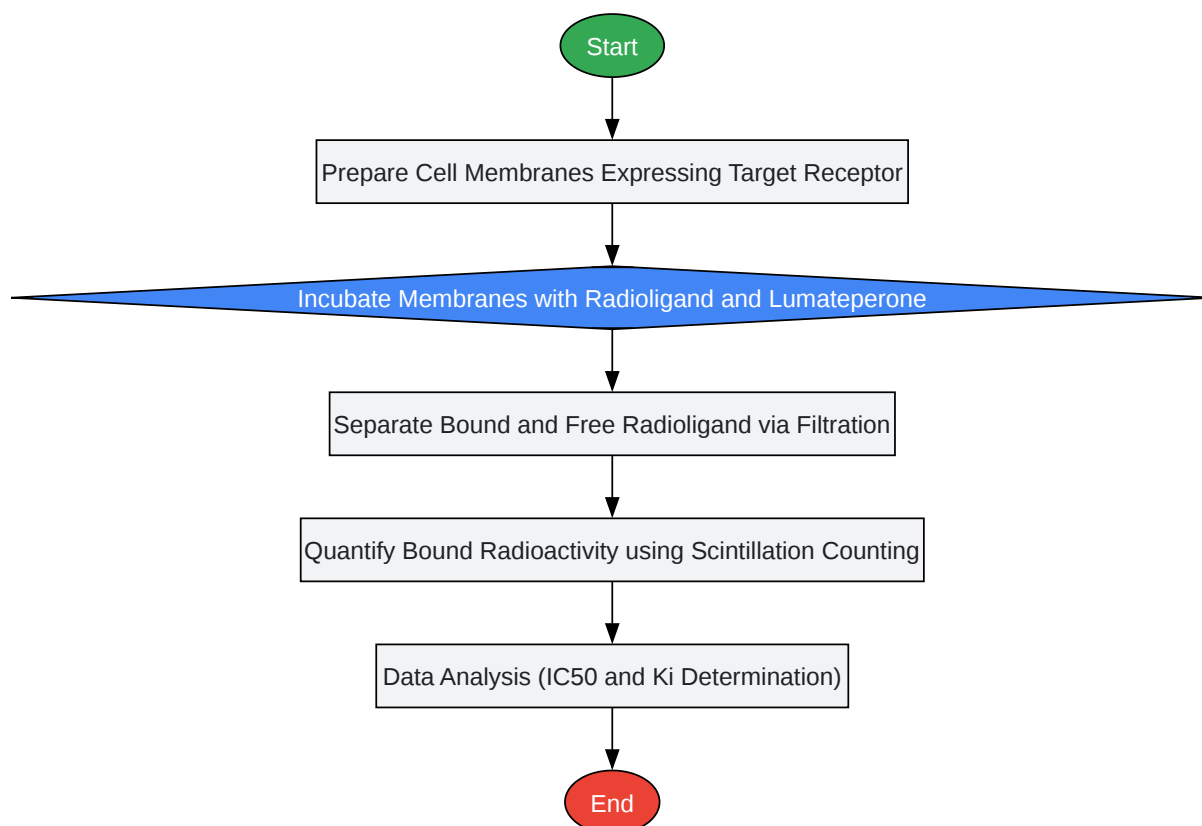
Target	Ki (nM)	Reference
Serotonin 5-HT2A Receptor	0.54	[3][6]
Dopamine D2 Receptor	32	[3][6]
Dopamine D1 Receptor	52	[6]
Serotonin Transporter (SERT)	62	[3][6]
Alpha-1 Adrenergic Receptor	73	[6]
Histamine H1 Receptor	>1000	[6]
Muscarinic Receptors (M1-5)	>1000	[7]

Signaling Pathways and Experimental Workflows



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Caption: Lumateperone's primary signaling mechanisms.



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